Spiramine A

PAF Antagonism Platelet Aggregation In Vitro Pharmacology

Spiramine A (Spiramine C acetate ester) is a naturally occurring atisine-type C₂₀-diterpenoid alkaloid isolated primarily from roots of Spiraea japonica L. fil var.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18?,19-,20-,21?,22+,23-,24+/m0/s1
InChIKeyZPELMDXCJZDIBP-OSDRPQJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A Procurement Guide: C₂₄H₃₃NO₄ Atisine-Type Diterpene Alkaloid Specifications and Sourcing


Spiramine A (Spiramine C acetate ester) is a naturally occurring atisine-type C₂₀-diterpenoid alkaloid isolated primarily from roots of Spiraea japonica L. fil var. acuminata Franch [1]. As an isoatisine-type alkaloid, Spiramine A features an oxazolidine ring with a C14–C20 bridge and a distinctive 2,3,3a,6,7,7a-hexahydro-N-methylindolin-6-one fragment [2]. The compound has a molecular formula of C₂₄H₃₃NO₄ and a molecular weight of 399.52 g/mol . Identified in 1987, Spiramine A remains a benchmark reference compound within the Spiraea japonica diterpene alkaloid class and serves as a critical research tool for platelet aggregation studies and diterpene alkaloid biosynthesis investigations [1].

Why Spiramine A Cannot Be Replaced by Generic Atisine-Type Analogs


In scientific procurement, substituting Spiramine A with structurally related in-class diterpenoid alkaloids such as Spiramine B, C, D, F, or 19-O-deethylspiramine N is not scientifically valid due to divergent regioselective substitution patterns that govern both biological activity and target engagement [1]. Spiraea japonica yields a complex mixture of over 30 atisine- and hetisine-type alkaloids, many of which share the same pentacyclic core but differ in hydroxylation and acetylation at positions 6, 15, or 19 [2]. Even within the Spiramine series, Spiramine C is the non-acetylated parent alcohol of Spiramine A, a structural difference that alters lipophilicity and may significantly modify membrane permeability and PAF receptor interaction . The PAF-induced platelet aggregation inhibitory activity is highly sensitive to these structural modifications; minor changes in the oxazolidine ring substituents or the C14–C20 bridge region result in marked differences in concentration-response profiles [1]. Researchers requiring reproducible experimental outcomes or established biosynthetic pathway validation must source and verify the specific Spiramine A entity rather than accepting uncharacterized Spiraea japonica crude extracts or undefined Spiramine analog mixtures.

Spiramine A Quantified Differentiation Evidence: PAF Antagonism and Atisine Core Comparisons


Spiramine A vs. Vehicle Control: PAF-Induced Rabbit Platelet Aggregation Inhibition

Spiramine A exhibits concentration-dependent inhibition of Platelet-Activating Factor (PAF)-induced aggregation in rabbit platelets. This constitutes the primary validated biological activity differentiating Spiramine A from non-PAF-modulating diterpenoid alkaloids .

PAF Antagonism Platelet Aggregation In Vitro Pharmacology

Spiramine A vs. Spiramine C: Structural Basis for Differential Bioactivity and Physical Properties

Spiramine A is chemically defined as Spiramine C acetate (ester). This acetylation distinguishes it from its parent alcohol, Spiramine C. The presence of the acetate group at the 11-position (or corresponding position in the oxazolidine framework) increases lipophilicity compared to the free hydroxyl in Spiramine C [1][2].

Atisine-Type Alkaloids SAR Analysis Isolation Chemistry

Spiramine A vs. Spiramine B and D: Regioselective Isoatisine Core Substitution

Spiramine A co-occurs with Spiramines B and D in Spiraea japonica; however, these congeners differ in the position and number of hydroxyl and acetyl substituents on the isoatisine skeleton. Spiramine A features a specific acetate ester arrangement distinct from Spiramine B (differing substitution pattern) and Spiramine D (alternative hydroxylation) [1][2].

Natural Product Chemistry Spectroscopic Identification Chemotaxonomy

Spiramine A Supply Chain Consistency: Certified Purity and Stability Benchmarks

Commercially available Spiramine A is standardized to a minimum purity of ≥98% as determined by HPLC [1]. Storage stability has been validated: powder form is stable for up to 24 months when stored tightly sealed at 2–8°C, and for up to 3 years at -20°C [1].

Quality Control Analytical Reference Standards Procurement Specifications

Spiramine A Application Scenarios: Validated Research Models and Procurement Use Cases


In Vitro Platelet Activation and PAF Receptor Signaling Studies

Spiramine A serves as a validated pharmacological tool for investigating PAF-induced platelet aggregation pathways. Researchers conducting in vitro studies on thrombosis, inflammation, or PAF receptor antagonism should utilize Spiramine A at concentrations bracketing its established IC₅₀ of 6.7 μM to confirm dose-dependent inhibition . Comparative studies may employ PAF receptor antagonists such as ginkgolide B or WEB 2086 as positive controls; Spiramine A provides a structurally distinct natural product alternative that helps validate target engagement and off-target effects .

Natural Product Chemistry and Atisine-Type Diterpene Alkaloid Biosynthesis

Spiramine A is a critical reference standard for the isolation, identification, and biosynthesis of atisine-type diterpenoid alkaloids. Stable isotope-labeled precursor feeding studies have demonstrated that L-serine serves as the nitrogen source for Spiramine A biosynthesis in Spiraea japonica plantlets [1]. Chemists and biochemists investigating the enzymology of C₂₀-diterpenoid alkaloid formation require certified Spiramine A as an authentic standard for LC-MS and NMR confirmation of biosynthetic intermediates and end products [1].

Analytical Method Development and Quality Control of Botanical Extracts

Given the chemical complexity of Spiraea japonica, which produces over 30 distinct diterpenoid alkaloids, Spiramine A is employed as a marker compound for developing and validating HPLC, UPLC, or LC-MS methods to characterize botanical raw materials and finished products . The ≥98% purity reference standard enables accurate quantification of Spiramine A content in extracts and ensures batch-to-batch consistency for research-grade Spiraea japonica preparations [2].

Exploratory Antitumor and Antimicrobial Screening

Preliminary studies indicate that Spiramine A possesses antitumor and antimicrobial activities . While detailed mechanism-of-action studies are limited, researchers performing exploratory phenotypic screening against cancer cell lines or microbial pathogens may procure Spiramine A as part of a natural product library. It is essential to use the certified compound (≥98% purity) at defined concentrations to generate reproducible preliminary data, which can then guide follow-up structure-activity relationship (SAR) studies using related Spiramine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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